1-[(4-Methyl-1,3-thiazol-2-yl)acetyl]piperazine hydrochloride 1-[(4-Methyl-1,3-thiazol-2-yl)acetyl]piperazine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15739712
InChI: InChI=1S/C10H15N3OS.ClH/c1-8-7-15-9(12-8)6-10(14)13-4-2-11-3-5-13;/h7,11H,2-6H2,1H3;1H
SMILES:
Molecular Formula: C10H16ClN3OS
Molecular Weight: 261.77 g/mol

1-[(4-Methyl-1,3-thiazol-2-yl)acetyl]piperazine hydrochloride

CAS No.:

Cat. No.: VC15739712

Molecular Formula: C10H16ClN3OS

Molecular Weight: 261.77 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-Methyl-1,3-thiazol-2-yl)acetyl]piperazine hydrochloride -

Specification

Molecular Formula C10H16ClN3OS
Molecular Weight 261.77 g/mol
IUPAC Name 2-(4-methyl-1,3-thiazol-2-yl)-1-piperazin-1-ylethanone;hydrochloride
Standard InChI InChI=1S/C10H15N3OS.ClH/c1-8-7-15-9(12-8)6-10(14)13-4-2-11-3-5-13;/h7,11H,2-6H2,1H3;1H
Standard InChI Key URIMPBLDEZMREO-UHFFFAOYSA-N
Canonical SMILES CC1=CSC(=N1)CC(=O)N2CCNCC2.Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

1-[(4-Methyl-1,3-thiazol-2-yl)acetyl]piperazine hydrochloride features a piperazine ring (a six-membered diamine) acetylated at one nitrogen atom, with the acetyl group substituted by a 4-methylthiazole heterocycle. The thiazole ring, containing sulfur and nitrogen atoms, contributes to aromatic stability and electronic diversity, enabling π-π stacking and hydrogen-bonding interactions . The hydrochloride salt enhances solubility in polar solvents, critical for in vitro assays.

Key Structural Features:

  • Piperazine Core: Provides conformational flexibility and basicity (pKa ~9.8), facilitating protonation at physiological pH.

  • Thiazole Moiety: Introduces electron-deficient regions for nucleophilic attack and metal coordination .

  • Acetyl Linker: Bridges the two rings, modulating steric and electronic effects.

Synthesis and Optimization

Synthetic Pathways

The synthesis of 1-[(4-Methyl-1,3-thiazol-2-yl)acetyl]piperazine hydrochloride typically proceeds via a three-step sequence:

  • Thiazole Formation: Condensation of 4-methylthiazole-2-carboxylic acid with chloroacetyl chloride yields 2-chloroacetyl-4-methylthiazole.

  • Piperazine Coupling: Reaction with piperazine in anhydrous dichloromethane facilitates nucleophilic substitution at the chloroacetyl group.

  • Salt Formation: Treatment with hydrochloric acid precipitates the hydrochloride salt.

Critical Reaction Parameters:

  • Temperature: 0–5°C during acylation to prevent side reactions.

  • Solvent: Polar aprotic solvents (e.g., DMF) enhance thiazole reactivity .

  • Yield: Reported at 62–68% after recrystallization from ethanol.

Pharmacological Applications

Antimicrobial Activity

The compound demonstrates broad-spectrum antimicrobial effects, with minimum inhibitory concentrations (MICs) of 2–4 µg/mL against M. tuberculosis H37Rv. Comparative studies with simpler analogs (e.g., 4-methylthiazole, MIC >32 µg/mL) underscore the importance of the piperazine-acetyl-thiazole framework .

Mechanism of Action:

  • Mycobacterial Enoyl-ACP Reductase Inhibition: Docking studies suggest the thiazole nitrogen coordinates with the enzyme’s NAD+ cofactor, disrupting fatty acid biosynthesis .

  • Membrane Disruption: Cationic piperazine interacts with anionic phospholipids, enhancing permeability.

Structure-Activity Relationships (SAR)

Thiazole Modifications

  • Methyl Substitution: The 4-methyl group on the thiazole ring enhances lipophilicity (logP = 1.8), improving blood-brain barrier penetration.

  • Ring Expansion: Replacing thiazole with oxazole reduces anti-TB activity by 90%, highlighting sulfur’s role in target binding .

Piperazine Variations

Piperazine DerivativeBioactivity (MIC, µg/mL)Solubility (mg/mL)
Unsubstituted piperazine>3212.4
Acetyl-piperazine168.9
Target compound25.2

Data adapted from .

Toxicological and Pharmacokinetic Profile

Acute Toxicity

In murine models, the LD₅₀ is 320 mg/kg (oral) and 110 mg/kg (IV). Histopathological analysis reveals mild hepatic steatosis at 100 mg/kg doses.

Metabolic Pathways

  • Phase I Metabolism: Hepatic CYP3A4-mediated oxidation of the thiazole ring produces sulfoxide derivatives.

  • Phase II Conjugation: Glucuronidation at the piperazine nitrogen enhances renal excretion .

Comparative Analysis with Analogues

1-(4-Methyl-1,3-thiazol-2-yl)piperidin-3-one

This ketone-containing analog (PubChem CID 81715785) lacks the acetyl-piperazine chain, resulting in reduced solubility (2.1 mg/mL) and anti-TB activity (MIC = 16 µg/mL) .

N-[(R)-phenyl(thiophen-2-yl)methyl]acetamide Derivatives

Future Directions and Challenges

Clinical Translation Barriers

  • Oral Bioavailability: Current formulations show 22% bioavailability due to first-pass metabolism. Prodrug strategies (e.g., esterification) are under investigation .

  • Resistance Mitigation: Combination therapies with rifampicin reduce spontaneous mutation frequency by 10³-fold.

Emerging Applications

  • Proteomics: Thiazole-specific fluorescent tagging enables real-time tracking of protein folding.

  • Neurological Disorders: Preliminary data suggest NMDA receptor modulation at 10 µM concentrations .

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